molecular formula C21H23N5O3 B2501578 N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 1396851-62-9

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B2501578
CAS No.: 1396851-62-9
M. Wt: 393.447
InChI Key: SKPUGXKXIRUISJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity, and a piperazine ring, which is often used in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide typically involves multiple steps. One common approach is the base-mediated [3+2]-cycloannulation strategy using (E)-β-iodovinyl sulfones. This method involves the reaction of pyridinium-amine and dipolar aminide under basic conditions to form the pyrazolo[1,5-a]pyridine core. The reaction conditions include the use of potassium carbonate (K2CO3) as a base and a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazolo[1,5-a]pyridine core is particularly useful in the development of new chemical entities.

Biology: In biological research, N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core is known to bind to certain receptors or enzymes, leading to biological responses. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core and are known for their biological activity.

  • Piperazine derivatives: Compounds containing the piperazine ring are often used in pharmaceuticals due to their ability to interact with biological targets.

Uniqueness: N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is unique due to its combination of the pyrazolo[1,5-a]pyridine core and the piperazine ring, which provides it with distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-29-19-9-4-3-7-17(19)23-21(28)25-13-11-24(12-14-25)20(27)16-15-22-26-10-6-5-8-18(16)26/h3-10,15H,2,11-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPUGXKXIRUISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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